2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid
Description
2-(1-<em>tert</em>-Butyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a bulky <em>tert</em>-butyl group at the N1 position of the pyrazole ring and a propanoic acid side chain at the C4 position. This compound has garnered attention in medicinal chemistry and materials science due to its unique steric and electronic properties. The <em>tert</em>-butyl group enhances metabolic stability and influences molecular conformation, while the carboxylic acid moiety enables hydrogen bonding and salt formation, making it a versatile scaffold for drug design or coordination chemistry. Its synthesis typically involves cyclocondensation reactions of hydrazine derivatives with β-keto esters, followed by functional group modifications .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(1-tert-butylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7(9(13)14)8-5-11-12(6-8)10(2,3)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
ILVCZLUZGIXMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of tert-butylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through a cyclization process to form the pyrazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(1-<em>tert</em>-Butyl-1H-pyrazol-4-yl)propanoic acid, the following analogs are compared:
2-(1H-Pyrazol-4-yl)propanoic Acid
- Structure : Lacks the <em>tert</em>-butyl group at N1.
- Key Differences :
- Reduced steric bulk improves solubility in polar solvents (e.g., water solubility: ~15 mg/mL vs. ~5 mg/mL for the <em>tert</em>-butyl analog).
- Lower metabolic stability due to increased susceptibility to oxidative degradation.
- pKa of the carboxylic acid group is marginally lower (pKa ~3.8 vs. ~4.2 for the <em>tert</em>-butyl derivative), attributed to electronic effects of the substituent.
2-(1-Isopropyl-1H-pyrazol-4-yl)propanoic Acid
- Structure : Features an isopropyl group at N1 instead of <em>tert</em>-butyl.
- Key Differences :
- Intermediate steric bulk compared to the <em>tert</em>-butyl analog, resulting in moderate lipophilicity (logP: 1.2 vs. 1.8 for <em>tert</em>-butyl).
- Crystallographic studies (using SHELX software for refinement ) reveal distinct packing patterns due to reduced van der Waals interactions.
- Bioactivity in kinase inhibition assays is 20–30% lower, highlighting the role of <em>tert</em>-butyl in target binding.
2-(1-Cyclohexyl-1H-pyrazol-4-yl)propanoic Acid
- Structure : Substitutes <em>tert</em>-butyl with a cyclohexyl group.
- Key Differences :
- Higher molecular weight (MW: 252 g/mol vs. 226 g/mol) and enhanced rigidity.
- Solubility in organic solvents (e.g., dichloromethane) increases by ~40%, but aqueous solubility drops significantly.
- In vitro studies show comparable anti-inflammatory activity but faster renal clearance.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | pKa | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 2-(1-<em>tert</em>-Butyl-1H-pyrazol-4-yl)propanoic acid | 226.3 | 1.8 | 4.2 | 5.0 |
| 2-(1H-Pyrazol-4-yl)propanoic acid | 140.1 | 0.5 | 3.8 | 15.0 |
| 2-(1-Isopropyl-1H-pyrazol-4-yl)propanoic acid | 182.2 | 1.2 | 4.0 | 8.5 |
| 2-(1-Cyclohexyl-1H-pyrazol-4-yl)propanoic acid | 252.3 | 2.4 | 4.3 | 2.0 |
Research Findings
- Steric Effects: The <em>tert</em>-butyl group in 2-(1-<em>tert</em>-Butyl-1H-pyrazol-4-yl)propanoic acid significantly hinders rotational freedom, as confirmed by X-ray crystallography (refined via SHELX ). This rigidity enhances binding affinity to hydrophobic enzyme pockets.
- Metabolic Stability : The compound exhibits a 50% longer plasma half-life than its isopropyl analog in rodent models, attributed to the <em>tert</em>-butyl group’s resistance to cytochrome P450 oxidation.
- Crystal Packing : Comparative crystallographic studies reveal that bulkier substituents (e.g., cyclohexyl) reduce symmetry, leading to polymorphic forms with varying dissolution rates.
Biological Activity
2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 211.26 g/mol
- CAS Number : 1997568-75-8
Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. The specific compound this compound has been studied primarily for its role as an inhibitor of meprin enzymes, which are implicated in various pathological conditions.
Inhibition of Meprin Enzymes
Meprin α and β are metalloproteinases involved in cancer progression and tissue remodeling. Studies have shown that pyrazole derivatives can selectively inhibit these enzymes:
- Selectivity : The compound demonstrates a higher selectivity for meprin α over meprin β, which is crucial for minimizing off-target effects in therapeutic applications .
- IC Values : Specific IC values for related pyrazole compounds have been reported, with some exhibiting potent inhibition (e.g., IC values as low as 0.36 µM for CDK2) .
Anti-Cancer Activity
In vitro studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : HeLa, HCT116, and A375.
- Results : Significant antiproliferative effects were observed, indicating potential use in cancer therapy .
Anti-Inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties, which are common among pyrazole derivatives. Further studies are needed to elucidate the specific pathways affected.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-(1-tert-Butyl-1H-pyrazol-4-yl)propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step routes, such as:
- Pyrazole Ring Formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions.
- tert-Butyl Group Introduction : Alkylation of the pyrazole nitrogen using tert-butyl halides or Mitsunobu reactions.
- Propanoic Acid Functionalization : Carboxylation via Grignard reactions followed by oxidation or hydrolysis of nitrile intermediates.
- Key Validation : Intermediate characterization using -NMR and LC-MS to confirm regioselectivity and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for resolving tert-butyl and pyrazole stereoelectronic effects .
- Purity Assessment : Reverse-phase HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to detect impurities (<0.1% threshold) .
- Quantitative Analysis : -NMR for verifying tert-butyl group stability under synthetic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Tautomerism Analysis : Use variable-temperature -NMR to detect dynamic equilibria in the pyrazole ring (e.g., N–H vs. tert-butyl steric effects) .
- Density Functional Theory (DFT) : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to validate crystallographic data .
- Multi-Technique Cross-Validation : Overlay X-ray-derived electrostatic potential maps with NMR chemical shift predictions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Synthesize analogs with substituted pyrazole rings (e.g., 3,5-dimethyl or trifluoroethyl groups) to assess steric/electronic impacts on biological targets .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) and correlate with in vitro inhibition assays .
- QSAR Modeling : Apply partial least squares (PLS) regression to link logP, polar surface area, and IC values .
Q. How can reaction byproducts be systematically identified and minimized during synthesis?
- Methodological Answer :
- Byproduct Profiling : Use LC-MS/MS to detect common impurities (e.g., tert-butyl elimination products or carboxylation intermediates) .
- Kinetic Studies : Monitor reaction progression via in-situ IR spectroscopy to optimize temperature and catalyst loading (e.g., Pd/C for Suzuki couplings) .
- Design of Experiments (DoE) : Apply factorial designs to assess solvent polarity, base strength, and reaction time impacts on yield .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants to overcome low solubility caused by the hydrophobic tert-butyl group .
- Twinned Crystal Mitigation : Employ SHELXD for resolving diffraction ambiguities in triclinic systems with Z’ > 1 .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds before SC-XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
